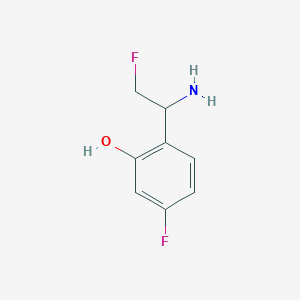
6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that features a benzoxazine ring fused with a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with piperidine-4-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to promote cyclization.
Industrial Production Methods
For large-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Industrial methods also focus on the purification of the final product using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated benzoxazine derivatives.
科学的研究の応用
6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of 6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and its derivatives.
Benzoxazine derivatives: Compounds such as 2H-1,4-benzoxazin-3-one and its substituted analogs.
Uniqueness
6-(Piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its fused ring structure, which imparts specific chemical and biological properties. The combination of the benzoxazine and piperidine rings allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound in various fields of research.
特性
分子式 |
C14H16N2O3 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
6-(piperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H16N2O3/c17-13-8-19-12-2-1-10(7-11(12)16-13)14(18)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2,(H,16,17) |
InChIキー |
RTUHFYGVAFPFKQ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C(=O)C2=CC3=C(C=C2)OCC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


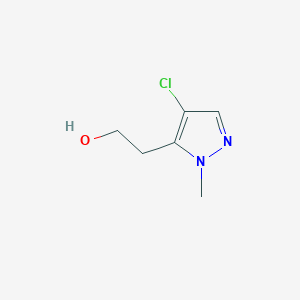

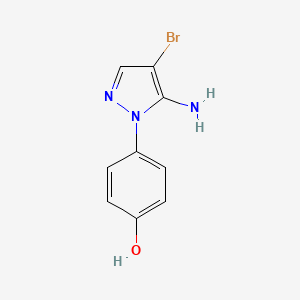

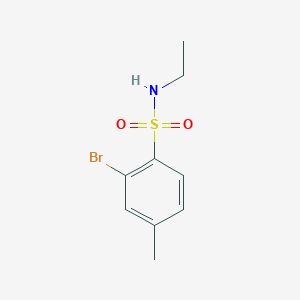
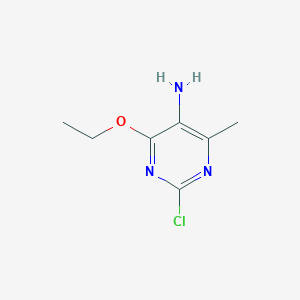
![N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13311659.png)
![2-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13311678.png)
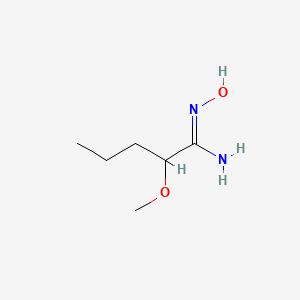
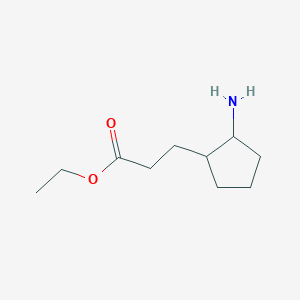
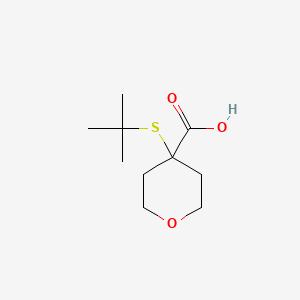
![4-[(Thiolan-3-yl)amino]benzamide](/img/structure/B13311718.png)
![3-{[(3-Ethoxypropyl)amino]methyl}phenol](/img/structure/B13311719.png)
